(4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

CNS drug discovery physicochemical profiling blood-brain barrier permeability

(4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone (CAS 1448063-79-3) is a synthetic small molecule (C₁₆H₁₉N₃OS, MW 301.4 g/mol) that incorporates a 4-benzylpiperidine amide linked to a 3-methyl-1,2,4-thiadiazole heterocycle. This compound belongs to a broader class of N-benzylpiperidine-1,2,4-thiadiazole hybrids that have attracted research attention primarily as acetylcholinesterase (AChE) inhibitors and neuroprotective agents.

Molecular Formula C16H19N3OS
Molecular Weight 301.41
CAS No. 1448063-79-3
Cat. No. B2625036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone
CAS1448063-79-3
Molecular FormulaC16H19N3OS
Molecular Weight301.41
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H19N3OS/c1-12-17-15(21-18-12)16(20)19-9-7-14(8-10-19)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
InChIKeyWVBLHVTZRWTTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone (CAS 1448063-79-3): Chemical Identity and Procurement Context


(4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone (CAS 1448063-79-3) is a synthetic small molecule (C₁₆H₁₉N₃OS, MW 301.4 g/mol) that incorporates a 4-benzylpiperidine amide linked to a 3-methyl-1,2,4-thiadiazole heterocycle . This compound belongs to a broader class of N-benzylpiperidine-1,2,4-thiadiazole hybrids that have attracted research attention primarily as acetylcholinesterase (AChE) inhibitors and neuroprotective agents . Its structural composition merges two validated pharmacophoric elements: the N-benzylpiperidine motif found in the clinically approved Alzheimer's drug donepezil, and the metabolically stable 1,2,4-thiadiazole ring system . For procurement decisions, this compound serves either as a building block for further derivatization or as a candidate scaffold for CNS-targeted drug discovery programs.

Why Structural Analogs of (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone Cannot Be Interchanged Without Performance Verification


Within the 1,2,4-thiadiazole-piperidine chemical space, subtle structural variations produce divergent biological profiles that preclude generic substitution. The 4-benzyl substituent on the piperidine ring is a critical pharmacophoric determinant for cholinesterase and NMDA receptor engagement; its removal (as in the des-benzyl analog CAS 1448078-43-0) abolishes key target interactions observed for donepezil-like AChE inhibitors . Simultaneously, the regioisomeric identity of the thiadiazole ring is pharmacologically consequential. The 1,2,4-thiadiazole scaffold present in this compound has been validated for AChE inhibition in N-benzylpiperidine hybrids with IC₅₀ values comparable to tacrine , whereas the 1,2,3-thiadiazole regioisomer (as in the 4-methyl-1,2,3-thiadiazol-5-yl analog) lacks equivalent target validation . Furthermore, in silico predicted properties for the target compound—computed XLogP3 of 3.7, zero hydrogen bond donors, and molecular weight of 301.4 Da —suggest a CNS drug-likeness profile that may differ substantially from analogs with altered substitution patterns, potentially affecting passive blood-brain barrier permeability. These multi-parameter dependencies mean that even compounds sharing the same molecular formula (C₁₆H₁₉N₃OS) but differing in regioisomerism cannot be assumed to behave identically in biological assays or downstream applications.

Quantitative Differentiation Evidence for (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone Versus Key Comparators


Predicted CNS Drug-Likeness Profile of (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone Versus Donepezil

The target compound possesses a simpler molecular architecture than donepezil (MW 301.4 vs. 379.5 g/mol; 3 rotatable bonds vs. 6; 0 H-bond donors vs. 0) while retaining the essential N-benzylpiperidine pharmacophore for AChE engagement . Computed properties include XLogP3 of 3.7 compared to donepezil's XLogP3 of approximately 4.2 . The lower molecular weight, reduced rotatable bond count, and moderate lipophilicity predict improved passive membrane permeability based on established CNS MPO scoring paradigms, potentially translating to more favorable brain penetration characteristics . This is a class-level inference derived from calculated physicochemical descriptors rather than a direct head-to-head experimental measurement.

CNS drug discovery physicochemical profiling blood-brain barrier permeability drug-likeness

Pharmacophoric Differentiation: 4-Benzylpiperidine Moiety Versus Des-Benzyl Analog in Cholinesterase Target Engagement

The 4-benzyl substituent on the piperidine ring represents a validated pharmacophoric element for AChE inhibition. In a closely related structural series, benzylpiperidine-linked diarylthiazoles demonstrated potent AChE inhibitory activity (IC₅₀ values as low as 0.30 ± 0.01 μM), with the N-benzylpiperidine moiety identified as essential for binding to the peripheral anionic site (PAS) of AChE . The des-benzyl analog 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine (CAS 1448078-43-0, MW 211.29) lacks this critical benzyl group and therefore cannot engage the PAS of AChE in the same manner. Similarly, N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone showed AChE inhibition as potent as tacrine, with the N-benzylpiperidine fragment confirmed as the key pharmacophoric group . This represents a class-level inference supported by extensive SAR data across multiple N-benzylpiperidine chemotypes.

acetylcholinesterase inhibition pharmacophore analysis structure-activity relationship Alzheimer's disease

Thiadiazole Regioisomer Differentiation: 1,2,4-Thiadiazole Versus 1,2,3-Thiadiazole Scaffold Target Validation Status

The target compound incorporates a 1,2,4-thiadiazole ring, which has been specifically validated in N-benzylpiperidine hybrids for AChE inhibition with potency comparable to the clinical reference tacrine . By contrast, the 1,2,3-thiadiazole regioisomer, exemplified by (4-benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , has no published target engagement data for AChE or related CNS targets. This differential in target validation status is not merely a data gap but reflects fundamental differences in ring electronics: the 1,2,4-thiadiazole system possesses a distinct N-S-N atomic arrangement that impacts hydrogen-bonding capacity, dipole moment, and metabolic stability compared to the N-N-S arrangement of the 1,2,3-thiadiazole system . For procurement decisions in CNS drug discovery programs, the 1,2,4-thiadiazole scaffold offers the advantage of literature-precedented biological validation in the relevant target class, reducing the risk of investing in a scaffold with unknown pharmacological properties.

regioisomerism thiadiazole chemistry target validation medicinal chemistry

Metabolic Stability Advantage Conferred by the 1,2,4-Thiadiazole Ring System

The 1,2,4-thiadiazole ring system possesses strong aromatic character that confers inherent metabolic stability, as documented in multiple physicochemical characterization studies . This stability arises from the delocalized π-electron system across the N-S-N framework, which resists oxidative metabolism by cytochrome P450 enzymes that commonly degrade other heterocyclic scaffolds. In a comparative study of structurally related 1,2,4-thiadiazole derivatives, the compounds demonstrated consistent stability in biorelevant media (FaSSIF) over physiologically relevant timeframes . This ring-level stability is a class-level attribute of the 1,2,4-thiadiazole system and is structurally conferred in the target compound, differentiating it from analogs built on less stable heterocyclic cores such as isoxazoles or pyrazoles that are more susceptible to ring-opening metabolism . No direct comparative experimental stability data were identified specifically for the target compound versus named comparators; this inference is based on the established stability profile of the 1,2,4-thiadiazole nucleus.

metabolic stability heterocyclic chemistry aromaticity drug metabolism

Multi-Target Potential of the Benzylpiperidine-1,2,4-Thiadiazole Hybrid Scaffold Versus Single-Pharmacophore Compounds

The target compound's hybrid structure—combining a 4-benzylpiperidine moiety with a 1,2,4-thiadiazole ring—creates potential for multi-target pharmacological activity that single-pharmacophore compounds cannot replicate. The N-benzylpiperidine motif independently confers AChE inhibitory activity (validated across multiple chemotypes with IC₅₀ values ranging from 0.30 μM to low nanomolar concentrations) , while the 1,2,4-thiadiazole scaffold has demonstrated neuroprotective properties through inhibition of glutamate-stimulated Ca²⁺ uptake in neuronal models . In the Martinez et al. (2000) study, N-benzylpiperidine-1,2,4-thiadiazolidinone hybrids exhibited polypharmacology extending beyond AChE inhibition to include α₂-adrenergic and sigma-receptor antagonism . This multi-target potential is structurally encoded in the target compound through the covalent linkage of two independently validated pharmacophores, whereas simpler analogs containing only one of these motifs (e.g., the des-benzyl analog or thiadiazole-only compounds) lack this intrinsic multi-target capability. Direct experimental confirmation of multi-target activity for the specific target compound is not available; this inference is based on the established pharmacology of its constituent pharmacophoric fragments.

multi-target drug design polypharmacology Alzheimer's disease neuroprotection

Validated Application Scenarios for (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone Based on Structural and Pharmacological Evidence


CNS Drug Discovery: Multi-Target Lead Optimization for Alzheimer's Disease

This compound serves as an advanced starting point for multi-target Alzheimer's disease drug discovery programs. The N-benzylpiperidine moiety enables AChE inhibition comparable to donepezil, as validated in structurally analogous benzylpiperidine-thiazole hybrids with AChE IC₅₀ values of 0.30 μM . Simultaneously, the 1,2,4-thiadiazole ring may confer neuroprotective activity through inhibition of glutamate-stimulated Ca²⁺ uptake, a mechanism documented for structurally related 1,2,4-thiadiazole derivatives . The compound's computed physicochemical profile (XLogP3 3.7, MW 301.4, 0 HBD) predicts favorable passive blood-brain barrier permeability, making it suitable for CNS-targeted medicinal chemistry optimization. Recommended procurement for structure-activity relationship (SAR) expansion at the benzyl position and thiadiazole C3-methyl group to balance AChE potency against off-target liabilities.

Chemical Biology: Pharmacophore Deconvolution Studies Using the Hybrid Scaffold

The compound's dual-pharmacophore architecture makes it an ideal probe for chemical biology studies aimed at deconvoluting the individual contributions of the N-benzylpiperidine and 1,2,4-thiadiazole motifs to observed polypharmacology. In the seminal Martinez et al. (2000) study, N-benzylpiperidine-1,2,4-thiadiazolidinone hybrids displayed a multi-receptor profile spanning AChE, α₂-adrenergic, and sigma receptors . By procuring this compound alongside its des-benzyl analog (CAS 1448078-43-0) and a 1,2,3-thiadiazole regioisomer , researchers can systematically attribute biological activities to specific structural features, enabling rational scaffold optimization. The compound's commercial availability through multiple vendors facilitates reproducible procurement for such comparative studies.

Synthetic Methodology Development: 1,2,4-Thiadiazole Amide Coupling Optimization

The amide bond connecting the 4-benzylpiperidine to the 3-methyl-1,2,4-thiadiazole-5-carbonyl group represents a synthetically tractable linkage point for methodology development. The 3-methyl-1,2,4-thiadiazole-5-carboxylic acid precursor (CAS 859536-45-1) is commercially available and can be coupled with various amines, making this compound class suitable for optimizing amide coupling conditions (e.g., HATU, EDC/HOBt, T3P) on electron-deficient heteroaryl carboxylic acids. The target compound serves as a characterized reference standard for reaction monitoring by LC-MS, with its distinct molecular ion (m/z 302.1 [M+H]⁺ for C₁₆H₁₉N₃OS, exact mass 301.12488341 Da) providing unambiguous analytical detection. The metabolic stability of the thiadiazole ring system also makes these derivatives suitable for evaluating coupling reaction scalability without concerns about heterocycle degradation.

Molecular Modeling and Docking Studies: AChE Peripheral Anionic Site Ligand Design

The target compound is well-suited for computational chemistry studies focused on AChE peripheral anionic site (PAS) ligand design. Molecular dynamics simulations using the Torpedo californica AChE crystal structure have been employed to rationalize the binding mode of N-benzylpiperidine-1,2,4-thiadiazolidinone hybrids, revealing key interactions between the benzyl group and the PAS and between the thiadiazole ring and the catalytic triad . The compound's 3D conformer (available via PubChem) can be directly utilized for docking studies, pharmacophore modeling, and in silico ADMET prediction. Its intermediate complexity (3 rotatable bonds, 2 ring systems) makes it computationally tractable for molecular dynamics simulations while retaining sufficient structural detail to generate meaningful SAR hypotheses for prospective design.

Quote Request

Request a Quote for (4-Benzylpiperidin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.